Methyl 4'-Tosylmycophenolate
Overview
Description
Methyl 4’-Tosylmycophenolate is a chemical compound with the molecular formula C25H28O8S and a molecular weight of 488.55 g/mol . It is a white solid with an acidic odor and is soluble in various solvents . This compound is primarily used in proteomics research and has applications in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4’-Tosylmycophenolate can be synthesized from Methyl Mycophenolate and Tosyl chloride. The reaction typically involves the use of triethylamine in dichloromethane at room temperature (20°C) for about 4 hours . The yield of this reaction is approximately 96% .
Industrial Production Methods: Industrial production of Methyl 4’-Tosylmycophenolate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4’-Tosylmycophenolate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild bases like triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the tosyl group.
Oxidation and Reduction Reactions: Products vary based on the specific reaction but generally include oxidized or reduced forms of the original compound.
Scientific Research Applications
Methyl 4’-Tosylmycophenolate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of high-efficiency catalysts and in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of Methyl 4’-Tosylmycophenolate involves its interaction with specific molecular targets. The compound is known to inhibit inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanosine nucleotides . This inhibition affects the proliferation of lymphocytes, making it useful in immunosuppressive therapies .
Comparison with Similar Compounds
Mycophenolic Acid: Shares a similar core structure but lacks the tosyl group.
Mycophenolate Mofetil: A prodrug of mycophenolic acid with enhanced bioavailability and reduced gastrointestinal side effects.
Mycophenolate Sodium: Another derivative of mycophenolic acid used in immunosuppressive therapies.
Uniqueness: Methyl 4’-Tosylmycophenolate is unique due to the presence of the tosyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
methyl (E)-6-[6-methoxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8S/c1-15-6-10-18(11-7-15)34(28,29)33-24-19(12-8-16(2)9-13-21(26)30-4)23(31-5)17(3)20-14-32-25(27)22(20)24/h6-8,10-11H,9,12-14H2,1-5H3/b16-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHFBCOBVAUDFJ-LZYBPNLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)OC)OC)C)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441286 | |
Record name | Methyl 4'-Tosylmycophenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171808-02-9 | |
Record name | Methyl (4E)-6-[1,3-dihydro-6-methoxy-7-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171808-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4'-Tosylmycophenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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